Piperidine-3,4-dicarboxylic Acid

Vue d'ensemble

Description

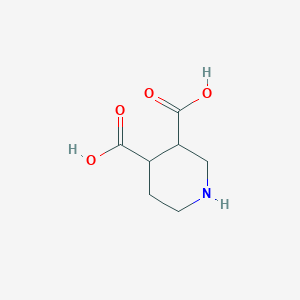

Piperidine-3,4-dicarboxylic Acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

Piperidine-3,4-dicarboxylic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Its structural properties facilitate the development of:

- Analgesics : Compounds derived from piperidine exhibit pain-relieving properties. For instance, derivatives of piperidine are often modified to enhance their analgesic efficacy.

- Anti-inflammatory agents : Research has demonstrated that piperidine derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Case Study: Analgesic Development

A study highlighted the use of piperidine derivatives in creating novel analgesics with improved potency and reduced side effects. The research focused on modifying the piperidine ring to enhance receptor binding affinity while minimizing metabolic clearance .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing complex molecules. Its versatility allows chemists to explore new chemical pathways and develop innovative compounds with desired properties.

- Synthesis of Complex Molecules : The compound acts as a building block for synthesizing various heterocycles and functionalized compounds essential in drug discovery .

Data Table: Synthetic Applications

| Application Type | Description | Example Compound |

|---|---|---|

| Heterocycle Synthesis | Used as a precursor for creating diverse heterocycles | Fluorinated piperidines |

| Functionalization | Modifying the piperidine structure for specific functions | Anticancer agents |

Biochemical Research

This compound is instrumental in biochemical research, particularly in studies related to enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : The compound has been used to investigate its effects on various enzymes, providing insights into biological mechanisms relevant to drug development .

- Receptor Binding Studies : It aids in understanding how drugs interact with biological receptors, which is crucial for optimizing therapeutic efficacy .

Case Study: Enzyme Inhibition

Research demonstrated that piperidine derivatives effectively inhibit certain enzymes linked to disease pathways. For example, modifications to the carboxylic acid groups enhanced the inhibitory activity against specific targets involved in cancer progression .

Material Science

This compound finds applications in material science, particularly in developing polymers and coatings.

- Polymer Development : Its unique chemical structure contributes to formulating materials with improved durability and performance characteristics.

Data Table: Material Applications

| Material Type | Application | Benefits |

|---|---|---|

| Polymers | Used in creating high-performance polymers | Enhanced mechanical properties |

| Coatings | Formulated for protective coatings | Improved weather resistance |

Agricultural Chemistry

The compound is also being explored for its potential use in developing agrochemicals such as herbicides and pesticides.

- Agrochemical Development : Piperidine derivatives have shown promise in enhancing crop protection and yield through their pest control properties .

Case Study: Pesticide Development

A study focused on synthesizing piperidine-based pesticides demonstrated their effectiveness against common agricultural pests while maintaining low toxicity levels for non-target species. This dual action highlights the compound's potential in sustainable agriculture practices .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid groups in PDCA readily undergo nucleophilic substitution to form esters or amides. For example:

-

Ester formation : Reaction with alcohols under acid catalysis yields diesters, as demonstrated in cyclopropane dicarboxylic acid derivatives (Scheme 1, ).

-

Amide synthesis : PDCA reacts with amines via carbodiimide coupling (e.g., DCC/DMAP), forming diamides critical for peptide-mimetic frameworks ( ).

Metal Complexation

PDCA acts as a polydentate ligand, coordinating with metals through its nitrogen and oxygen atoms. Key examples include:

These complexes exploit PDCA’s ability to stabilize metal ions in aqueous environments, enabling applications in sensing and catalysis.

Cyclization and Heterocycle Formation

The dual carboxylic acid moieties facilitate intramolecular cyclization under varying conditions:

-

Heterocycle synthesis : Reaction with thiosemicarbazide and POCl₃ produces thiadiazole derivatives (e.g., 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane) via dehydration-condensation pathways ( ).

-

Mannich reactions : PDCA derivatives undergo propynylation followed by formaldehyde-amine condensation to form Mannich bases (Table 1, ).

Decarboxylation Pathways

Thermal or acidic conditions induce decarboxylation, yielding simpler piperidine derivatives:

-

Selective decarboxylation : Controlled heating at 150–200°C removes one carboxyl group, generating piperidine-3-carboxylic acid ( ).

-

Mechanism : Protonation of the β-carboxyl group followed by CO₂ extrusion, as observed in analogous pyridine dicarboxylic acids ( ).

Multicomponent Reactions (MCRs)

PDCA participates in MCRs due to its dual electrophilic sites:

-

Coumarin synthesis : Iodine-catalyzed three-component reactions with aldehydes and amines form coumarin-3-carboxamides via imine activation and cyclization (Scheme 6, ).

-

Aza-Prins cyclization : Lewis acid-mediated reactions with aldehydes generate spiropiperidines through iminium intermediates (Scheme 46A, ).

Functional Group Transformations

Propriétés

IUPAC Name |

piperidine-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLWASUIZDSYFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875681 | |

| Record name | 3,4-Piperidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-58-2 | |

| Record name | 3,4-Piperidinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Piperidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.